molecular formula C13H10Cl2F3N3O B2589939 4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 338792-55-5

4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2589939
CAS No.: 338792-55-5
M. Wt: 352.14
InChI Key: AXKKOSTYPLZRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound that belongs to the pyrimidine family It is characterized by the presence of dichlorophenoxy and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dichlorophenoxy group: This step involves the reaction of the pyrimidine intermediate with 3,5-dichlorophenol in the presence of a suitable base.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    N,N-dimethylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine:

    4-(3,5-dichlorophenoxy)-N-isopropyl-6-(trifluoromethyl)pyrimidin-2-amine: Another derivative with similar structural features.

Uniqueness

4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3N3O/c1-21(2)12-19-10(13(16,17)18)6-11(20-12)22-9-4-7(14)3-8(15)5-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKKOSTYPLZRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)OC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.